lactocin S
Description
Properties
CAS No. |
125387-34-0 |
|---|---|
Molecular Formula |
C12H12N4O4 |
Synonyms |
lactocin S |
Origin of Product |
United States |
Lactocin S: Classification and Comprehensive Structural Characterization
Classification of Lactocin S as a Lantibiotic
This compound is classified as a lantibiotic, a group of antimicrobial peptides produced by Gram-positive bacteria. oup.commicrobenotes.com Lantibiotics are distinguished by the presence of characteristic polycyclic structures formed by the thioether amino acids lanthionine (B1674491) (Lan) and β-methyllanthionine (MeLan), as well as dehydrated amino acids. oup.commicrobenotes.comresearchgate.net
Within the broader classification of lantibiotics (Class I bacteriocins), various subgroupings have been proposed. Some schemes divide lantibiotics into Type A (elongated, linear peptides) and Type B (globular peptides). oup.com this compound has been tentatively included in a subgroup of Type A lantibiotics, sometimes referred to as AIII, which also includes two-component bacteriocins. oup.com Other classification systems group lantibiotics based on their structural features and biosynthetic machinery. In some classifications, this compound is placed in its own group or subgroup, distinct from well-studied groups like the nisin or lacticin 481 groups. oup.comcabidigitallibrary.org The presence of a LanM-type modification enzyme in the las gene cluster, responsible for this compound biosynthesis, aligns it with other lantibiotics like lacticin 481, cytolysin, and mersacidin, which also utilize a single enzyme for dehydration and cyclization, as opposed to separate LanB and LanC enzymes found in lantibiotics like nisin. asm.orgoup.comrug.nl
Primary Amino Acid Sequence Analysis of this compound
This compound is a peptide composed of approximately 33 to 37 amino acid residues in its mature form. nih.govasm.orgcabidigitallibrary.org Analysis of its amino acid composition revealed a significant proportion (about 50%) of nonpolar amino acids such as alanine, valine, and leucine (B10760876). nih.govasm.org
Direct N-terminal sequencing of purified this compound did not detect amino acids, indicating that the N-terminal is blocked. nih.govasm.org Cleavage of the molecule at an internal methionine residue allowed for the determination of a partial sequence of 25 amino acids from the C-terminal part. nih.govasm.org This partial sequence was determined to be Met-Glu-Leu-Leu-Pro-Thr-Ala-Ala-Val-Leu-Tyr-Xaa-Asp-Val-Ala-Gly-Xaa-Phe-Lys-Tyr-Xaa-Ala-Lys-His-His, where "Xaa" represents unidentified residues. nih.govasm.org The presence of two cysteic acids upon performic acid oxidation suggested that these unidentified residues are likely modified forms of cysteine or amino acids associated with cysteine, consistent with the formation of lanthionine residues. nih.govasm.org The gene encoding the precursor peptide of this compound, lasA, has been characterized, and the primary translation product is reported to be 68 residues in size, with the mature peptide comprising residues 32-68. uniprot.org
Post-Translational Modifications Critical for this compound Structure and Activity
This compound undergoes extensive post-translational modifications that are essential for its final structure and biological activity. researchgate.netresearchgate.net These modifications include the formation of lanthionine and methyl-lanthionine rings, dehydration of serine and threonine residues, and the unusual enzymatic conversion of L-serine to D-alanine. microbenotes.comresearchgate.netresearchgate.net The degree of post-translational modification in lantibiotics like this compound can be substantial, with a significant percentage of residues involved in these transformations. annualreviews.org
Lanthionine and Methyl-Lanthionine Ring Formation in this compound
A hallmark of lantibiotics is the presence of lanthionine (Lan) and β-methyllanthionine (MeLan) rings. oup.commicrobenotes.comresearchgate.net These cyclic thioether structures are formed through the intramolecular addition of the thiol group of a cysteine residue to a dehydrated serine (forming lanthionine) or a dehydrated threonine (forming β-methyllanthionine). researchgate.netacs.orgnih.gov In this compound, the presence of modified cysteine residues suggested the formation of these rings. nih.govasm.org UniProt entry P23826 indicates the presence of two lanthionine cross-links in this compound, specifically between residues 54 and 59, and residues 63 and 68 (based on the precursor peptide numbering). uniprot.org The formation of these rings is catalyzed by dedicated modification enzymes. In the case of this compound, a LanM-type enzyme (LasM) is involved in these modification reactions. asm.orgnih.gov
Dehydration of Specific Amino Acid Residues in this compound
Dehydration of serine and threonine residues is a prerequisite for the formation of lanthionine and β-methyllanthionine rings, respectively. researchgate.netacs.orgnih.gov This modification results in the formation of dehydroalanine (B155165) (Dha) from serine and dehydrobutyrine (Dhb) from threonine. researchgate.netacs.org These α,β-unsaturated amino acids serve as the targets for the nucleophilic attack by cysteine thiols. researchgate.netnih.gov While specific dehydrated residues in this compound are involved in ring formation, the UniProt entry also notes the presence of 2,3-didehydrobutyrine at position 33, indicating dehydration of a threonine residue that does not necessarily form a thioether bridge. uniprot.org The dehydration process in this compound is carried out by the LanM enzyme, LasM. asm.orgnih.gov
Enzymatic Conversion of L-Serine to D-Alanine in this compound
A particularly notable post-translational modification in this compound is the enzymatic conversion of L-serine residues to D-alanine. nih.govasm.orgpnas.orgnih.govresearchgate.netpnas.org This is a rare modification in ribosomally synthesized peptides. nih.govasm.orgpnas.org In this compound, this conversion results in the presence of D-alanine residues at positions that were originally encoded as serine in the precursor peptide. nih.govresearchgate.net Studies on this compound first highlighted this unusual L to D conversion in prokaryotes. asm.orgnih.govresearchgate.net It is suggested that this conversion occurs via a two-step process involving the dehydration of L-serine to dehydroalanine, followed by a stereospecific enzymatic reduction of the dehydroalanine to D-alanine. nih.govasm.orgpnas.orgnih.govresearchgate.net While the enzyme responsible for this specific conversion in this compound was initially not definitively identified, studies on the related lantibiotic lacticin 3147 have identified an enzyme, LtnJ, responsible for the conversion of dehydroalanine to D-alanine. nih.govasm.orgpnas.orgpnas.orgresearchgate.net This suggests a similar enzymatic mechanism may be at play in this compound biosynthesis. Reports indicate the presence of D-alanine at positions 7, 11, and 9 of the mature peptide sequence. tandfonline.com The UniProt entry confirms D-alanine at positions 38, 42, and 50 (corresponding to the mature peptide sequence starting at 32). uniprot.org
Comparative Structural Analysis of this compound with Related Lantibiotics
This compound shares some structural and biosynthetic features with other lantibiotics, while also possessing unique characteristics. It is often compared to other Type A lantibiotics, particularly those modified by LanM-type enzymes. asm.orgoup.comrug.nl
Structurally, this compound has been compared to lacticin 3147, another lantibiotic known to contain D-alanine residues. asm.orgpnas.orgresearchgate.netacs.org Lacticin 3147 is a two-component lantibiotic, and its LtnA2 peptide has been noted to potentially share similarity with this compound. acs.org Both this compound and lacticin 3147 are examples of lantibiotics where ribosomally encoded L-serines are converted to D-alanines. nih.govasm.orgpnas.orgpnas.org
While this compound contains lanthionine rings, the arrangement and number of these rings, along with other modifications, contribute to its distinct three-dimensional structure and activity profile compared to other lantibiotics like nisin or mersacidin. researchgate.netacs.org The presence of D-alanine residues is a key feature that differentiates this compound from many other lantibiotics, although this modification is also found in lacticin 3147. asm.orgpnas.orgresearchgate.net The biosynthetic machinery, particularly the presence of a LanM enzyme, groups this compound with lantibiotics like lacticin 481, cytolysin, and staphylococcin C55, distinguishing them from those that utilize separate LanB and LanC enzymes. asm.orgoup.comrug.nl
The structural uniqueness of this compound, arising from its specific primary sequence and the combination of post-translational modifications including lanthionine formation, dehydration, and D-alanine conversion, underpins its specific inhibitory spectrum against certain Lactobacillus, Pediococcus, and Leuconostoc species. uniprot.org
Analogies and Distinctions with Nisin and Other Type A Lantibiotics
This compound shares fundamental characteristics with Nisin and other Type A lantibiotics while also exhibiting key distinctions in structure, biosynthesis, and classification subtypes.
Analogies:
Lantibiotic Classification: Both this compound and Nisin are classified as lantibiotics (Class I bacteriocins), characterized by the presence of lanthionine and methyllanthionine residues formed through post-translational modification tiiips.com.
Modified Amino Acids: Like Nisin, this compound contains dehydrated amino acids (Dha and Dhb) and the characteristic thioether-bridged amino acids (lanthionine and methyllanthionine) tiiips.com.
Mode of Action (General): Both are membrane-active peptides that interact with the bacterial cell membrane, although the specifics of their interaction and targets can vary. Nisin is known to interact with Lipid II, a crucial precursor in bacterial cell wall synthesis, leading to pore formation and inhibition of cell wall synthesis. This compound also interacts with lipid II, although the binding mechanism may differ.
Distinctions:
Primary Sequence Homology: Early comparisons of the amino acid sequence of this compound with available databases, including Nisin, indicated no significant homology between this compound and Nisin wikipedia.org.
Type A Subclassification: Type A lantibiotics are further divided into subtypes. Nisin is a representative of the AI subtype, characterized by elongated and flexible structures tiiips.com. This compound, along with two-component bacteriocins like lacticin 3147, has been tentatively placed in the AIII group tiiips.com.
Genetic Biosynthesis Machinery: The gene clusters responsible for lantibiotic production encode enzymes for modification and transport. Nisin biosynthesis involves separate LanB and LanC enzymes for dehydration and cyclization, respectively. In contrast, this compound, similar to lacticin 481 and mersacidin, utilizes a single, larger LanM enzyme that carries out both dehydration and cyclization reactions.
Producer Organism: this compound is produced by Lactobacillus sakei L45 wikipedia.orgatamanchemicals.comfishersci.caembrapa.brnih.govum.edu.my, whereas Nisin is produced by Lactococcus lactis.
Presence of D-alanine: While some lantibiotics may contain D-amino acids, the presence of D-alanine is a notable feature highlighted for this compound atamanchemicals.com. Lacticin 3147 A2 is another lantibiotic proven to contain D-alanine. This specific modification is less commonly emphasized as a defining characteristic of Nisin.
These differences in sequence, subclassification, and biosynthetic machinery highlight the diversity within the Type A lantibiotics despite their shared defining features.
Analysis of Conserved and Variable Residues in this compound Analogs
The study of conserved and variable residues in this compound and its analogs is crucial for understanding its structure-activity relationship, stability, and potential for modification. While a comprehensive, residue-by-residue analysis of multiple this compound analogs is not extensively detailed in the provided search results, the research indicates that such analyses are pursued through the generation and characterization of synthetic analogs fishersci.ca.
Key residues and modifications that are central to the structure and function of this compound include the amino acids involved in the formation of lanthionine and methyllanthionine rings, as well as the dehydrated residues (Dha and Dhb) and the D-alanine residues atamanchemicals.com. The "unidentified residues" in the early partial sequence, likely modified cysteines, represent positions where post-translational modifications occur to form the thioether bridges wikipedia.orgum.edu.my. These modified cysteine residues and the serines/threonines that become dehydrated are inherently important for the peptide's three-dimensional structure and biological activity, suggesting they are conserved for function.
Research involving the synthesis of this compound analogs has aimed to probe the importance of specific residues and modifications fishersci.ca. For instance, replacing lanthionine residues with diaminopimelate in synthetic analogs demonstrated that these modifications could enhance oxidative stability while retaining full biological activity. This suggests that while the thioether ring structure is important, certain chemical substitutions can be tolerated or even beneficial, indicating some degree of variability might be permissible at these positions while maintaining the core structural integrity or function. The concept of conserved lipid II binding motifs in lantibiotics, which are protected by the presence of thioether rings, further emphasizes the functional importance of these modified residues and their structural context.
The generation of analogs through techniques like solid-phase peptide synthesis allows for systematic modification of specific amino acid positions fishersci.ca. By observing the effects of these changes on the analog's activity and stability, researchers can infer which residues or regions are conserved for function and which are more variable or amenable to modification for improved properties. Although specific data tables detailing the impact of individual residue changes across a range of this compound analogs were not found, the principle of using analog synthesis to identify essential (conserved) and non-essential (variable) positions is a standard approach in peptide research. The presence of D-alanine residues, while a modified feature, could also be considered a conserved characteristic of native this compound that contributes to its unique structure and activity.
Genetics and Biosynthesis Pathway of Lactocin S
Producer Strains and Isolation Contexts of Lactocin S
This compound is primarily associated with Lactobacillus sakei, a lactic acid bacterium commonly found in fermented meat products wikipedia.orgasm.orgresearchgate.net.
Lactobacillus sakei L45 as a Prototypical Producer
Lactobacillus sakei strain L45 is the prototypical producer of this compound. This strain has been extensively studied to understand the genetic basis and biosynthetic pathway of this lantibiotic wikipedia.orgasm.orgrsc.orgnih.govualberta.ca. The production of this compound by L. sakei L45 is influenced by various factors, including the growth stage of the bacteria, the pH of the medium, the presence of ethanol, and aeration asm.org. Optimal production levels have been observed in the early stationary growth phase at 30°C and pH 5 asm.org.
Molecular Detection of this compound Structural Genes in Diverse Strains
The structural gene for this compound, lasA, has been targeted for molecular detection in other bacteriocin-producing lactobacilli, particularly those isolated from meat products like fermented sausages asm.orgnih.govnih.gov. Studies using PCR with degenerate primers designed to amplify a fragment of the lasA gene have successfully identified this gene in other Lactobacillus strains, suggesting that the genes responsible for this compound production are conserved and widespread among lactobacilli from certain ecological niches asm.org. For instance, the lasA gene was detected in several bacteriocinogenic lactobacilli isolated from Spanish dry fermented sausages asm.org.
Organization and Genetic Architecture of the this compound (las) Locus
The las locus in Lactobacillus sakei L45 is located on a plasmid, specifically the 50 kb plasmid pCIM1 nih.govasm.orgnih.gov. The gene cluster spans approximately 11 kb and is organized into two divergently oriented operons: lasA-W and lasXY nih.govasm.org. The lasA-W operon contains the genes essential for biosynthesis, immunity, and transport of this compound nih.gov.
A schematic representation of the las locus organization is presented below, based on research findings:
| Operon | Genes | Proposed Functions |
| lasA-W | lasA, lasM, lasN, lasT, lasU, lasV, lasP, lasJ, lasW | Structural peptide, Modification, Transport, Processing, Immunity, Unknown |
| lasXY | lasX, lasY | Transcriptional regulation, ABC transporter homolog (function obscure) |
Data compiled from research on the this compound gene cluster nih.govasm.orgnih.govnih.gov.
Identification and Characterization of the lasA Structural Gene
The lasA gene is the structural gene that encodes the precursor peptide of this compound, known as pre-lactocin S asm.orgnih.govfao.org. This prepeptide undergoes extensive post-translational modification to yield the mature, biologically active lantibiotic tandfonline.comcore.ac.uk. Pre-lactocin S contains an N-terminal leader peptide that is cleaved off during the maturation process asm.orgnih.gov. The mature this compound peptide consists of 37 amino acid residues tandfonline.comualberta.ca. Amino acid analysis and sequencing have revealed the presence of unusual amino acids, including modified forms of cysteine and D-alanine residues researchgate.netresearchgate.netasm.orgnih.gov.
Genes Encoding Modification Enzymes (e.g., lasM)
The biosynthesis of this compound, like other lantibiotics, requires specific enzymes for post-translational modifications, such as dehydration and thioether ring formation tandfonline.comcore.ac.ukresearchgate.net. The lasM gene within the las operon is proposed to encode a modification enzyme involved in these processes asm.orgnih.govnih.govfao.org. LanM proteins, like the one putatively encoded by lasM, are large, bifunctional enzymes thought to combine the functions of dehydration (typically associated with LanB) and thioether formation (typically associated with LanC) in other lantibiotic systems oup.comnih.govacs.org. Insertional inactivation of the lasM gene has been shown to abolish this compound production, indicating its essential role in biosynthesis oup.comnih.govfao.org.
Genes Encoding Processing Enzymes (e.g., lasP)
Processing of the this compound prepeptide involves the removal of the leader peptide to release the mature lantibiotic researchgate.net. The lasP gene in the las operon is a candidate for encoding a processing enzyme, specifically a subtilisin-type serine protease, which may function as the this compound leader peptidase asm.orgnih.govnih.govfao.orgresearchgate.net. Unlike some other lantibiotic systems where processing and transport are coupled, this compound appears to be processed prior to export researchgate.net.
The las locus also contains other genes involved in transport (lasT) and immunity (lasJ), as well as several open reading frames (lasN, lasU, lasV, lasW) whose specific functions in this compound production are not yet fully elucidated nih.govasm.orgnih.govnih.govfao.org. The lasXY operon, transcribed in the opposite direction to lasA-W, includes lasX, which encodes a transcriptional regulator similar to Rgg-like proteins, and lasY, encoding an ABC transporter homolog with an unclear function nih.govasm.orgnih.gov. LasX acts as a bifunctional regulator, activating the transcription of the lasA-W operon and repressing the transcription of the lasXY operon nih.gov.
Genes Encoding Transport System Components (e.g., lasT)
Transport of this compound across the cell membrane is facilitated by dedicated transport proteins encoded within the las locus. The lasT gene, located in the lasA-W operon, encodes an ATP-dependent transport protein. nih.govrug.nl This protein is likely involved in the secretion of this compound. nih.gov Insertional mutation of lasT has been shown to abolish this compound production, supporting its essential role in the biosynthesis pathway. nih.gov ABC transporters are commonly found in lantibiotic gene clusters and are involved in the export of the peptides. rug.nlresearchgate.net In some lantibiotic systems, the transporter also possesses a proteolytic domain for leader peptide cleavage, but in the case of this compound, processing appears to occur prior to export and involves a separate protease, LasP. researchgate.netoup.com
Genes Encoding Immunity Factors (e.g., lasJ)
Producer organisms of bacteriocins, including lantibiotics like this compound, require immunity mechanisms to protect themselves from their own antimicrobial peptides. The las locus contains genes responsible for this self-protection. The lasJ gene, situated as the penultimate ORF in the lasA-W operon, encodes a protein that exhibits similarity to known lantibiotic immunity factors such as PepI and EciI. nih.govrug.nl This similarity suggests that lasJ is involved in conferring producer self-protection in the this compound system. nih.gov While some lantibiotic immunity systems involve both dedicated immunity proteins (LanI) and ABC transporters (LanFEG), immunity to certain lantibiotics, including this compound, can be provided solely by the corresponding immunity proteins. asm.orghhu.de
Characterization of Novel and Unassigned Open Reading Frames within the las Locus
Beyond the genes with assigned roles in biosynthesis, transport, and immunity, the lasA-W operon contains other ORFs. Some of these ORFs are considered unique, showing no significant similarity to sequences in publicly available databases, or encode proteins that are novel in the context of lantibiotic systems. nih.govnih.gov As of certain studies, mutations in these genes had not been identified, and their specific significance with respect to the this compound phenotype remained unknown. nih.gov The presence of these unassigned ORFs highlights areas within the las locus that require further investigation to fully elucidate their potential roles in this compound production or regulation.
Transcriptional Regulation of this compound Production
The expression of genes within the las locus is subject to transcriptional regulation, ensuring that this compound is produced under appropriate conditions.
Molecular Mechanisms of Transcriptional Activation by Regulatory Proteins (e.g., LasX)
Transcriptional regulation of this compound production involves the protein LasX, encoded by the lasX gene in the lasXY operon. LasX is a 285-residue protein that belongs to the Rgg family of transcriptional regulators, which are known to modulate gene expression in Gram-positive bacteria. asm.orgnih.govoup.comscispace.comiimmun.ru Inactivation of lasX leads to a strongly reduced level of lasA and lasA-W mRNA, indicating that LasX is necessary for the normal expression of the lasA-W operon. asm.orgnih.gov Studies involving transcriptional fusions have demonstrated that LasX significantly stimulates the expression of the PlasA-W promoter, acting as a transcriptional activator of the lasA-W operon. nih.govoup.com LasX achieves this regulation by binding to the intergenic DNA region between lasA and lasX, which contains the overlapping promoters PlasA-W and PlasXY. microbiologyresearch.orgnih.gov A tentative 19 bp minimum binding site for LasX within this promoter region has been identified. microbiologyresearch.orgnih.gov
Repressive Regulatory Functions within the las Operons (e.g., LasX-mediated repression of lasXY)
In addition to its role as an activator, LasX also exhibits repressive regulatory functions within the las locus. While LasX activates the transcription of the lasA-W operon, it has been shown to repress the expression of the lasXY operon, in which it is located. nih.gov Transcriptional fusion experiments revealed that the expression of the PlasXY-gusA construct was reduced in the presence of LasX. nih.gov This bifunctional regulatory activity, where a single protein acts as both an activator and a repressor, has been reported for LasX and represents the first instance of an autorepressor function described for a member of the Rgg protein group. nih.gov
Genetic Stability and Impact of Transposable Elements on this compound Biosynthesis
The genetic stability of bacteriocin (B1578144) production in lactic acid bacteria (LAB), including this compound, can be significantly influenced by the presence and activity of transposable elements (TEs), particularly insertion sequences (IS). These mobile genetic elements can integrate into bacterial genomes, leading to mutations that disrupt gene function and alter phenotypic traits such as bacteriocin production. tandfonline.com
The genes responsible for this compound biosynthesis are organized within the las operon, primarily located on a plasmid in Lactobacillus sakei strain L45. nih.govnih.gov The integrity and expression of this operon are crucial for the successful production of mature this compound. Transposition events within or near the las operon can lead to spontaneous bacteriocin-negative mutants. nih.govnih.gov
Analysis of Insertion Sequences (e.g., IS1163, IS1520) and Their Effects on las Operon Integrity
Several insertion sequences have been identified in L. sakei L45 that impact this compound production. Two prominent examples are IS1163 and IS1520, both belonging to the IS3 family of transposable elements. nih.govnih.gov
IS1163:
IS1163 is a transposable element that has been shown to cause insertional inactivation of the las operon, resulting in the abolition of this compound production. nih.govnih.gov Analysis of spontaneous bacteriocin-negative mutants revealed that the loss of bacteriocin phenotype was often due to the insertion of IS1163 into the las operon. nih.gov This insertion is a result of a transposition event, potentially involving a chromosomally located donor copy of IS1163. nih.gov While insertions have been observed to cluster within a specific region of the las operon, there is no strong evidence suggesting target-specific insertion for IS1163. nih.gov
Studies have demonstrated that the insertion of IS1163 into specific genes within the las operon, such as lasM (involved in prepeptide modification) or lasT (encoding an ATP-dependent transport protein), abolishes this compound production. nih.gov The structure of IS1163 includes two overlapping, frameshifted open reading frames (ORFs), which is characteristic of the IS3 family. nih.gov
IS1520:
IS1520 is another transpositionally active insertion sequence identified in L. sakei L45 that belongs to the IS3 family. nih.govmicrobiologyresearch.org This element is 1302 bp long and possesses 10 bp perfect inverted repeat ends. nih.govmicrobiologyresearch.org Transposition of IS1520 generates direct repeats of a trinucleotide at the target site. nih.govmicrobiologyresearch.org Similar to IS1163, the insertion of IS1520 into the plasmid-borne las locus can lead to the cessation of bacteriocin production. asm.org
Insertions of IS1520 have been mapped within the characterized las operon. In one instance, the insertion of IS1520 interrupted lasN (previously known as orf239) within the lasA-W operon, suggesting a role for this gene in maintaining the this compound phenotype. asm.org Other IS1520 insertions have been found outside the initially characterized lasA-W operon, leading to the identification of a second, bicistronic operon, lasXY, located upstream of lasA-W and transcribed in the opposite direction. nih.govnih.gov Insertions of IS1520 in lasX, which encodes a protein similar to bacterial regulatory proteins, resulted in a significant reduction in the levels of lasA and lasA-W mRNA, indicating that LasX likely functions as a transcriptional activator for the lasA-W operon. nih.govnih.gov
The presence and transposition of IS elements like IS1163 and IS1520 are significant factors affecting the genetic stability of the this compound production phenotype in L. sakei. These insertions can inactivate essential genes within the las operon or disrupt regulatory elements, thereby preventing or reducing this compound biosynthesis.
| Insertion Sequence | Family | Size (bp) | Inverted Repeat Ends (bp) | Target Repeat | Effect on this compound Production | Impacted Genes/Regions |
| IS1163 | IS3 | Not specified in snippets | Not specified in snippets | Not specified in snippets | Abolishes production | lasM, lasT, clustered within a 250-bp region of the las operon |
| IS1520 | IS3 | 1302 | 10 | Trinucleotide direct repeats | Causes cessation of production | lasN, lasX, other regions within the las locus |
Mechanisms of Antimicrobial Action of Lactocin S at the Molecular and Cellular Level
Interaction and Permeabilization of Bacterial Cell Membranes
The primary target for Lactocin S and other type A lantibiotics is the cytoplasmic membrane of susceptible bacteria. nih.govoup.com The initial interaction is often driven by electrostatic forces between the cationic bacteriocin (B1578144) and the anionic components of the bacterial cell envelope. nih.gov This is followed by insertion into the membrane, leading to a cascade of disruptive events.
The prevailing hypothesis for the antimicrobial action of this compound and similar lantibiotics is the formation of pores in the cytoplasmic membrane of target cells. nih.govresearchgate.net This pore formation is a critical step that disrupts the integrity of the cell membrane. nih.gov For many lantibiotics, this process is facilitated by an interaction with Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. acs.orgnih.gov The binding to Lipid II is thought to act as a docking mechanism, concentrating the bacteriocin molecules at the membrane surface and promoting their insertion to form pores. researchgate.netacs.org These pores allow for the uncontrolled efflux and influx of molecules, leading to cell death. While this is a common mechanism for many lantibiotics, it is important to note that some bacteriocins can induce membrane permeability without the need for a specific receptor. nih.gov
A direct consequence of pore formation by bacteriocins like this compound is the dissipation of the membrane potential (ΔΨ), which is the electrical component of the proton motive force. nih.gov The formation of pores creates channels through which ions can freely move, leading to a collapse of the electrical gradient across the membrane. This depolarization of the membrane is a key event in the bactericidal action of many bacteriocins. nih.gov
The proton motive force (PMF) is the electrochemical potential gradient of protons across the cytoplasmic membrane and is essential for vital cellular processes such as ATP synthesis and active transport. nih.gov The PMF is composed of two components: the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH). By forming pores and causing the leakage of ions, this compound and related bacteriocins lead to the dissipation of the PMF. nih.govnih.gov The collapse of the PMF effectively halts cellular energy production and nutrient uptake, contributing significantly to the bactericidal effect.
The pores formed by bacteriocins are often non-selective, allowing for the leakage of essential intracellular metabolites. nih.gov The dissipation of the membrane potential and the disruption of the membrane integrity lead to the efflux of small molecules such as potassium ions (K+), inorganic phosphate, and even larger molecules like adenosine (B11128) triphosphate (ATP). nih.gov The loss of these vital components disrupts cellular metabolism and homeostasis, ultimately leading to cell death.
Specificity of Target Cell Recognition and Interaction Pathways
The specificity of bacteriocins for certain target bacteria is often determined by the presence of specific receptors or docking molecules on the cell surface of the susceptible strains.
For many lantibiotics, the cell wall precursor Lipid II serves as a specific docking molecule. acs.orgnih.gov The interaction with Lipid II facilitates the accumulation of the bacteriocin on the cell surface and promotes pore formation. acs.org However, a specific receptor for this compound has not yet been definitively identified. While Lipid II is a common target for many lantibiotics, some bacteriocins are known to function without a specific receptor, interacting more generally with the components of the cell membrane. nih.govresearchgate.net Further research is needed to elucidate the precise molecular interactions that govern the target specificity of this compound.
Interaction with Cellular Components Beyond Membrane Disruption
The primary antimicrobial mechanism of this compound, a Type-A lantibiotic, is the disruption of the target cell's cytoplasmic membrane. This process is initiated by the formation of pores, which compromises the membrane's integrity. The consequence of this action is the dissipation of the proton motive force (PMF), an essential electrochemical gradient required for numerous cellular functions.
While the direct interaction of this compound is with the cell membrane, this event triggers a cascade of secondary effects on other cellular components and processes. The formation of pores leads to the leakage of small intracellular molecules, such as ions (e.g., potassium) and ATP. This rapid efflux of essential components disrupts the cell's metabolic balance and energy supply. Consequently, vital cellular processes that are dependent on the PMF and a stable intracellular environment, such as ATP synthesis, nutrient transport, and biosynthetic pathways (e.g., protein and nucleic acid synthesis), are effectively terminated.
Unlike some Type-B lantibiotics that are known to directly inhibit specific enzymes, the current body of scientific literature does not extensively document direct interactions of this compound with intracellular targets or enzymes. Therefore, its effects on cellular components beyond the membrane are largely understood as secondary consequences of membrane permeabilization rather than a distinct, separate mechanism of action.
Antimicrobial Spectrum and Potency of this compound
This compound exhibits potent antibacterial activity, which is characteristic of lantibiotics produced by Gram-positive bacteria. Its spectrum of activity is primarily directed against other Gram-positive bacteria. The bactericidal efficacy of this compound is notably dependent on environmental conditions, particularly pH. Research has shown that the killing effect on sensitive cells is significantly enhanced at a pH below 6, whereas at higher pH values, its activity is substantially reduced. researchgate.netnih.gov
Efficacy Against Gram-Positive Indicator Organisms (e.g., Staphylococcus carnosus, Bacillus subtilis)
While specific minimum inhibitory concentration (MIC) data for this compound against the common indicator organisms Staphylococcus carnosus and Bacillus subtilis is not extensively detailed in current literature, bacteriocins produced by its source organism, Lactobacillus sakei, have demonstrated clear inhibitory effects. Studies on various L. sakei strains have confirmed activity against Bacillus species, highlighting the potential of these bacteriocins in controlling spore-forming bacteria. For instance, bacteriocin-like inhibitory substances (BLIS) from Lactobacillus sakei KTU05-6 have been shown to be effective against rope-producing Bacillus subtilis. nih.gov Other bacteriocins from different lactobacilli have also shown significant activity, with inhibition zones against B. subtilis being clearly documented. ijmmtd.orgmdpi.com
The table below summarizes the activity of bacteriocins from various lactic acid bacteria against these indicator organisms, providing context for the expected efficacy of this compound.
| Bacteriocin Source Organism | Target Indicator Organism | Observed Effect |
| Lactobacillus sakei KTU05-6 | Bacillus subtilis | Inhibitory activity confirmed nih.gov |
| Lactobacillus pentosus ZFM94 | Staphylococcus carnosus pot20 | Inhibitory activity confirmed frontiersin.orgnih.gov |
| Lactobacillus pentosus ZFM94 | Bacillus subtilis BAS2 | No inhibitory activity observed frontiersin.orgnih.gov |
| Lactobacillus acidophilus | Bacillus subtilis | 12 mm inhibition zone ijmmtd.org |
| Lacticaseibacillus rhamnosus A5 | Bacillus subtilis | 14.5 mm inhibition zone mdpi.com |
Activity Against Specific Pathogenic Bacteria (e.g., Listeria monocytogenes, Staphylococcus aureus)
Bacteriocins produced by Lactobacillus sakei, including sakacins and this compound, are well-documented for their potent activity against significant foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus. The anti-listerial property is a hallmark of Class IIa bacteriocins, a group to which many sakacins belong. Multiple studies have demonstrated that bacteriocins from various L. sakei strains can effectively inhibit the growth of different strains of L. monocytogenes and S. aureus. researchgate.netresearchgate.netnih.govscienceopen.com This makes them highly relevant for applications in food safety and biopreservation.
The table below presents findings on the efficacy of bacteriocins from Lactobacillus sakei and other related bacteria against these key pathogens.
| Bacteriocin/Producing Strain | Target Pathogen | Observed Effect/Activity |
| Lactobacillus sakei ZFM225 (Sakacin ZFM225) | Staphylococcus aureus | Broad-spectrum inhibition confirmed nih.gov |
| Lactobacillus sakei B-RKM 0559 (Sak-59) | Listeria monocytogenes | Inhibitory activity confirmed researchgate.net |
| Lactobacillus sakei B-RKM 0559 (Sak-59) | Staphylococcus aureus | Inhibitory activity confirmed researchgate.net |
| Lactobacillus sakei C2 | Listeria monocytogenes | Marked reduction in fermented sausage researchgate.net |
| Lactobacillus sakei C2 | Staphylococcus aureus | Inhibitory activity confirmed researchgate.net |
| Lactobacillus sakei R1333 (Sakacin G) | Listeria monocytogenes | Active against multiple Listeria species nih.gov |
| Lactobacillus sakei subsp. sakei 2a | Listeria monocytogenes | Capable of inhibiting growth scienceopen.com |
Inhibitory Effects on Antibiotic-Resistant Bacterial Strains (e.g., MRSA, VRE)
The potential of bacteriocins to combat antibiotic-resistant bacteria is an area of intense research. While many lantibiotics, such as nisin and lacticin 3147, have been evaluated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), specific studies focusing on the activity of this compound against these strains are not widely available in the scientific literature.
However, the proven effectiveness of other lantibiotics provides a strong rationale for the potential utility of this compound in this context. Lacticin 3147, for example, shows potent activity against VRE, while nisin is generally more effective against MRSA. nih.gov The ability of these peptides to act on cell membranes, a different target than many conventional antibiotics, makes them promising candidates for alternative or synergistic therapies.
The table below details the documented efficacy of other well-researched lantibiotics against MRSA and VRE.
| Lantibiotic | Target Resistant Strain | Minimum Inhibitory Concentration (MIC) Range (mg/L) |
| Lacticin 3147 | MRSA | 1.9 - 15.4 nih.gov |
| Lacticin 3147 | VRE | 1.9 - 7.7 nih.gov |
| Nisin | MRSA | 0.5 - 4.1 nih.gov |
| Nisin | VRE | 2 to >8.3 nih.gov |
Advanced Research Methodologies and Experimental Approaches for Lactocin S Investigation
Optimization of Fermentation and Cultivation Conditions for Enhanced Lactocin S Production
Optimizing fermentation and cultivation conditions is crucial for maximizing the yield of this compound from producer strains like Lactobacillus sake L45 asm.orgnih.govnih.gov. While specific detailed parameters for this compound fermentation optimization are not extensively detailed in the provided search results, general principles for bacteriocin (B1578144) production by lactic acid bacteria (LAB) involve growth in suitable liquid nutrient media under optimal conditions scielo.br. Factors such as temperature, pH, and nutrient composition of the growth medium significantly influence bacteriocin production scielo.br. For instance, Lactococcus lactis strains producing nisin, another lantibiotic, have shown enhanced activity after optimization using methods like the one-factor-at-a-time approach and statistical designs researchgate.net. Lactobacillus sake L45 is typically propagated in MRS broth asm.org. Bacteriocin activity is often found to be maximal in the culture medium during the stationary phase of growth iiitd.edu.in.
Advanced Purification and Isolation Strategies for Native this compound
Purification of this compound to homogeneity from complex culture broths is a multi-step process that exploits its biochemical properties, such as its cationic and hydrophobic characteristics scielo.brnih.gov. Achieving high purity is essential for detailed structural and functional studies asm.orgnih.govnih.gov.
Multi-Step Chromatographic Separations (e.g., Ion Exchange, Hydrophobic Interaction, Reversed-Phase High-Performance Liquid Chromatography, Gel Filtration)
Chromatographic techniques are fundamental to the purification of this compound. A combination of different chromatographic modes is typically employed sequentially to achieve high purity asm.orgnih.govnih.govscielo.brnih.gov.
Ion Exchange Chromatography: This technique separates molecules based on their net charge. This compound, being a cationic peptide, can bind to cation exchange resins scielo.briiitd.edu.in. Elution is typically achieved using a salt gradient mdpi.com. Studies on this compound purification have utilized both anion exchange (Q-Sepharose) and cation exchange (S-Sepharose) columns scielo.br.
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity scielo.br. Given the presence of nonpolar amino acids like alanine, valine, and leucine (B10760876) in this compound, which constitute about 50% of its residues, HIC is a valuable step in its purification asm.orgnih.govnih.gov. This compound has been shown to elute from a Phenyl Superose column using an ammonium (B1175870) sulfate (B86663) gradient asm.org.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates peptides based on their hydrophobicity using a hydrophobic stationary phase and a polar mobile phase, often with an organic solvent gradient asm.orgnih.govnih.govscielo.brnih.gov. This step is typically used as a final purification step to obtain highly pure this compound asm.orgnih.govnih.govscielo.br. Pure this compound has been recovered in a fraction at approximately 87% methanol (B129727) concentration during RP-HPLC asm.org.
Gel Filtration Chromatography (Size Exclusion Chromatography): This technique separates molecules based on their size csauk.ac.in. Gel filtration is used to estimate the molecular weight of the bacteriocin and to separate it from larger or smaller contaminants asm.orgnih.govnih.govscielo.brnih.govpnrjournal.comnih.gov. This compound activity has been observed to elute with a molecular weight less than that of RNase A (13,700 Da) during gel filtration asm.org. The reported molecular weight of this compound is approximately 3.7 kDa scielo.br.
A representative purification scheme for this compound from Lactobacillus sake L45 involves sequential steps that can lead to a significant increase in specific activity and purification fold asm.org.
| Purification Step | Total A₂₈₀ᵃ | Total Activity (BU) | Specific Activity (BU/A₂₈₀)ᵇ | Purification Fold | Recovery (%) |
| Culture Supernatant | 1000 | 100,000 | 100 | 1 | 100 |
| Ammonium Sulfate Precipitation | - | - | - | - | - |
| Ion Exchange Chromatography (Q-Sepharose) | - | - | - | - | - |
| Ion Exchange Chromatography (S-Sepharose) | 9 | 32,000 | 3,600 | 36 | 32 |
| Gel Filtration (Sephacryl S-100) | 0.8 | 11,000 | 14,000 | 140 | 11 |
| Hydrophobic Interaction (Phenyl Superose) | 0.25 | 6,000 | 24,000 | 240 | 6 |
| Reverse-Phase Chromatography | 0.075 | 3,000 | 40,000 | 400 | 3 |
ᵃ Total A₂₈₀ is the optical density at 280 nm multiplied by the volume in milliliters. asm.org ᵇ Specific activity is bacteriocin units (BU) divided by the optical density at 280 nm. asm.org Note: Data adapted from a study on the purification of this compound asm.org. Some intermediate values were not available in the provided snippets.
Initial Concentration and Precipitation Techniques (e.g., Ammonium Sulfate Precipitation)
Prior to extensive chromatography, initial concentration and precipitation steps are often employed to reduce the volume of the culture supernatant and partially purify the bacteriocin scielo.brd-nb.info. Ammonium sulfate precipitation is a common technique used for this purpose scielo.brresearchgate.netiiitd.edu.ind-nb.infonih.govresearchgate.netcapes.gov.br. It works by increasing the salt concentration of the solution, which reduces the solubility of proteins, causing them to precipitate out researchgate.netd-nb.info. This compound has been purified following precipitation of the cell-free supernatant with 20% ammonium sulfate scielo.br. Another study mentions using 60% ammonium sulfate saturation for bacteriocin precipitation, resulting in a significant recovery and purification fold nih.gov. The precipitated proteins are then typically redissolved in a suitable buffer for further purification scielo.brd-nb.info.
Comprehensive Structural Elucidation and Characterization Techniques
Determining the complete and accurate structure of this compound is challenging due to its post-translational modifications acs.organnualreviews.org. A combination of techniques is required to elucidate its amino acid sequence, identify modified residues, and understand its three-dimensional structure asm.orgnih.govnih.gov.
Detailed Amino Acid Sequencing and Mass Spectrometry for Modified Residues
Amino acid sequencing, typically performed by Edman degradation, is used to determine the linear sequence of amino acids in a peptide asm.orgnih.govnih.gov. However, direct N-terminal sequencing of this compound has indicated that the N-terminal amino acid is blocked, likely by a modification asm.orgnih.govnih.gov. Cyanogen bromide cleavage at an internal methionine residue has allowed for the sequencing of a significant portion of the C-terminal part of the molecule asm.orgnih.govnih.gov. The determined sequence of this fragment is Met-Glu-Leu-Leu-Pro-Thr-Ala-Ala-Val-Leu-Tyr-Xaa-Asp-Val-Ala-Gly-Xaa-Phe-Lys-Tyr-Xaa-Ala-Lys-His-His, where Xaa represents unidentified residues asm.orgnih.govnih.gov.
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is crucial for determining the molecular weight of the peptide and identifying modified amino acid residues iiitd.edu.inresearchgate.net. Analysis of this compound has revealed the presence of modified residues annualreviews.orgasm.orgnih.govnih.gov. Performic acid oxidation of this compound resulted in the detection of two residues of cysteic acid per molecule, suggesting the presence of two modified cysteine residues in the original peptide asm.orgnih.govnih.gov. This compound is also known to contain three D-alanine residues, which are post-translationally converted from L-serine residues researchgate.netualberta.caualberta.ca. Additionally, the N-terminus of this compound is blocked by a 2-oxopropionyl moiety annualreviews.orgualberta.caacs.org. These modifications contribute to the unique nature and activity of this compound acs.organnualreviews.orgresearchgate.netualberta.caualberta.ca.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of proteins and peptides in solution acs.orgualberta.ca. While a full 3D structure elucidation for this compound has yet to be reported acs.org, NMR is a standard method for structural characterization of lantibiotics and other antimicrobial peptides acs.orgualberta.ca. Studies on other lantibiotics, such as lacticin 3147, have utilized multidimensional NMR spectroscopy to fully assign primary structures and understand their folding patterns, including the formation of alpha-helices and globular domains acs.org. NMR can provide detailed information about the spatial arrangement of atoms, allowing for the determination of the peptide's conformation and the location of intramolecular cross-links like lanthionine (B1674491) rings acs.org.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a valuable biophysical technique used to study the secondary structure of chiral molecules, including proteins and peptides like this compound. elte.hubiorxiv.orgnih.gov It measures the differential absorption of left-handed and right-handed circularly polarized light as it passes through a sample. biorxiv.orgwvu.edu The resulting CD spectrum provides information about the types and proportions of secondary structure elements present, such as alpha-helices, beta-sheets, and turns. biorxiv.org
Genetic Engineering and Molecular Biology Methodologies for Functional Analysis
Genetic engineering and molecular biology techniques are crucial for understanding the function of this compound, its biosynthesis, and the genes involved in its production and immunity. ethz.chasm.org
Site-directed mutagenesis is a widely used molecular biology technique that allows for specific changes to be made to the DNA sequence of a gene, resulting in targeted amino acid substitutions in the encoded protein. mdpi.comnih.gov This method is invaluable for studying the structure-activity relationship of this compound. By systematically altering specific amino acid residues within the this compound peptide sequence, researchers can investigate the role of these residues in its antimicrobial activity, stability, and interaction with target membranes or receptors. nih.govdntb.gov.uauea.ac.ukresearchgate.net
Functional characterization of these mutant this compound variants, often through antimicrobial activity assays, helps to identify key residues or regions essential for its biological function. nih.gov For example, mutations in residues involved in lanthionine or methyllanthionine formation, or those predicted to interact with the target cell membrane, can reveal their importance in the peptide's mechanism of action.
Gene expression systems are utilized for the production of recombinant this compound and its variants in heterologous host organisms. frontiersin.orgbiotechrep.irarnmsmb.comfrontiersin.org This approach allows for the production of larger quantities of the peptide for research purposes and facilitates the generation of site-directed mutants. biotechrep.irarnmsmb.com
The gene encoding pre-lactocin S (lasA) and the genes involved in its post-translational modification, transport, and immunity (lasM, lasT, lasP, and other ORFs) are typically cloned into expression vectors. nih.gov These vectors are then introduced into suitable host strains, often other lactic acid bacteria or heterologous hosts like Escherichia coli or Lactococcus lactis. asm.orgasm.org The chosen expression system can influence the yield and proper modification of the recombinant this compound. biotechrep.irfrontiersin.org Studies have investigated the organization and expression of the las operon, which contains the genes necessary for this compound biosynthesis, revealing that these genes are expressed as an operon. nih.gov
Reporter gene assays are powerful tools used to study the transcriptional regulation of genes, including those involved in this compound biosynthesis. asm.orgthermofisher.comgbiosciences.combmglabtech.comwikipedia.org In these assays, the promoter region of the gene of interest (e.g., the las operon promoter) is fused to a reporter gene that encodes an easily detectable protein, such as luciferase or beta-galactosidase. thermofisher.comgbiosciences.combmglabtech.comwikipedia.org
The construct is then introduced into a host cell, and the activity of the reporter protein is measured under different conditions or in the presence of potential regulatory factors. thermofisher.comgbiosciences.com This allows researchers to assess the strength of the promoter, identify factors that activate or repress transcription of the this compound biosynthetic genes, and understand the regulatory mechanisms controlling this compound production. thermofisher.comgbiosciences.combmglabtech.comwikipedia.org For instance, reporter gene assays have been used to study the transcriptional regulation of this compound biosynthetic genes in Lactobacillus sakei. asm.org
In Vitro and Ex Vivo Antimicrobial Activity Assays
Assessing the antimicrobial activity of this compound is fundamental to understanding its potential applications. This is typically done using in vitro and ex vivo assay methods. frontiersin.orgfrontiersin.orgprobiotic-conference.netjmb.or.kr
Microdilution and agar (B569324) diffusion are standard methods for determining the antimicrobial susceptibility of target microorganisms to antimicrobial agents like this compound. nih.govasm.orglsu.eduresearchgate.netmdpi.com
Microdilution involves preparing serial dilutions of the antimicrobial peptide in a liquid growth medium in microtiter plates. nih.govmdpi.com A standardized inoculum of the target microorganism is added to each well, and the plates are incubated. nih.govresearchgate.net The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism. asm.orgresearchgate.net Broth microdilution is considered a reference method for determining MIC values for some bacteria. mdpi.com
Agar Diffusion , also known as the Kirby-Bauer method, involves spreading a standardized inoculum of the target microorganism evenly onto the surface of an agar plate. nih.govasm.orgresearchgate.net Filter paper disks impregnated with a known concentration of the antimicrobial agent are then placed on the agar surface. nih.govasm.org During incubation, the antimicrobial diffuses into the agar, creating a concentration gradient. asm.org If the microorganism is susceptible to the antimicrobial, a zone of inhibition (an area where growth is inhibited) will be visible around the disk. asm.org The diameter of the inhibition zone is measured and correlated with susceptibility. nih.govasm.org Agar diffusion is a relatively simple and widely used method, although it typically provides qualitative or semi-quantitative results compared to the quantitative MIC values obtained by microdilution. lsu.edu
Both microdilution and agar diffusion methods can be adapted to test the activity of this compound against a variety of Gram-positive and Gram-negative bacteria, as well as other potential target microorganisms. frontiersin.orgnih.gov These assays provide crucial data on the spectrum and potency of this compound antimicrobial activity.
Here is an example of how data from susceptibility testing might be presented in a table:
| Target Microorganism | Assay Method | MIC (µg/mL) | Zone of Inhibition (mm) |
| Listeria monocytogenes | Broth Microdilution | 5 | N/A |
| Staphylococcus aureus | Agar Diffusion | N/A | 18 |
| Bacillus subtilis | Broth Microdilution | 2.5 | N/A |
Note: This is a hypothetical data table for illustrative purposes based on the types of data generated by these methods.
Time-Kill Kinetics and Cell Viability Assays
Time-kill kinetics assays are fundamental for evaluating the rate and extent of bacterial killing by an antimicrobial agent, including bacteriocins like this compound. These assays involve exposing a bacterial culture to different concentrations of the agent over time and periodically measuring the number of viable cells, typically expressed as colony-forming units per milliliter (CFU/mL) thermofisher.com. By plotting the change in CFU/mL over time, researchers can determine if an agent is bactericidal (causing a significant reduction in viable cell count, generally defined as a ≥3 log₁₀ decrease) or bacteriostatic (inhibiting growth without significant killing) thermofisher.com.
Cell viability assays, such as those utilizing metabolic indicators or membrane integrity dyes, complement time-kill studies by providing insights into the physiological state of the bacterial cells upon exposure to the bacteriocin. For instance, assays measuring ATP release can indicate damage to the cell membrane scbt.com. Fluorescent dyes, such as propidium (B1200493) iodide (PI) or SYTOX green, which are impermeable to cells with intact membranes but enter cells with compromised membranes and bind to nucleic acids, are widely used to assess membrane damage and cell death bioline.ru.
While general principles of time-kill kinetics and cell viability assays are applicable to this compound, specific detailed research findings or data tables for this compound using these techniques were not extensively available in the consulted literature. Studies on other bacteriocins, such as garviecin LG34, demonstrate the application of time-kill kinetics to show dose- and time-dependent bactericidal activity against sensitive strains mdpi-res.com. For example, treatment with 2 MIC of garviecin LG34 effectively killed S. typhimurium within 120 minutes mdpi-res.com.
Biophysical Techniques for Membrane Interaction Studies
Biophysical techniques are essential for gaining a molecular-level understanding of how bacteriocins interact with target membranes. These methods can reveal details about peptide binding, insertion, membrane disruption, and structural changes in both the peptide and the lipid bilayer.
Fluorescent Dye Leakage Assays for Membrane Permeabilization
Fluorescent dye leakage assays are a common method to assess the ability of peptides to permeabilize lipid membranes. These assays typically involve preparing liposomes (artificial lipid vesicles) that encapsulate a self-quenching fluorescent dye, such as calcein (B42510) or carboxyfluorescein nih.govinvivochem.com. At high concentrations inside the liposome, the fluorescence of these dyes is quenched nih.govinvivochem.com. When a membrane-active peptide interacts with the liposomes and causes pores or disruptions, the encapsulated dye leaks out into the surrounding medium, leading to a decrease in dye concentration and a corresponding increase in fluorescence intensity, which can be monitored over time nih.govinvivochem.cominvivochem.cn.
Alternatively, dye/quencher pairs like ANTS and DPX can be co-encapsulated nih.govinvivochem.com. ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) is a fluorescent dye, and DPX (p-Xylene-bis(N-pyridinium bromide)) is a quencher nih.govinvivochem.comsigmaaldrich.com. When both are present at high concentrations within the liposome, the ANTS fluorescence is quenched by DPX nih.govinvivochem.com. Leakage from the liposomes dilutes the dye and quencher, resulting in an increase in ANTS fluorescence nih.govinvivochem.com.
While fluorescent dye leakage assays are widely used for studying membrane-active peptides, specific detailed data on this compound utilizing this technique was not found in the search results. However, the mention of "fluorescent units (AFU, indicating membrane)" in the context of this compound suggests that fluorescent methods have likely been employed to study its membrane activity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time invivochem.com. In the context of peptide-membrane interactions, SPR can be used to study the binding of bacteriocins to lipid bilayers. This typically involves immobilizing a model membrane system (e.g., a supported lipid bilayer or liposomes) on a sensor chip surface (ligand) and then flowing the peptide solution (analyte) over the surface invivochem.com.
As the peptide binds to the immobilized membrane, it causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal (response units) over time invivochem.com. The resulting sensorgram provides information about the association (binding) and dissociation (unbinding) phases of the interaction invivochem.com. Analysis of the sensorgram allows for the determination of kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which reflects the binding affinity invivochem.com.
While SPR is a valuable tool for studying peptide-membrane interactions and has been used to study the binding of other molecules to bacterial components, specific published research detailing the binding kinetics of this compound to model membranes using SPR was not identified in the provided search results.
Fourier Transform Infrared (FTIR) Spectroscopy for Peptide-Membrane Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for obtaining structural information about molecules, including peptides and lipids, and for studying their interactions. FTIR spectroscopy measures the absorption of infrared light by functional groups within a molecule, providing a vibrational fingerprint that is sensitive to changes in molecular conformation and environment.
In studies of peptide-membrane interactions, FTIR spectroscopy can provide insights into the secondary structure of the peptide (e.g., α-helix, β-sheet) in the presence and absence of membranes, its orientation within the lipid bilayer, and the effects of the peptide on the lipid acyl chains and headgroups. Changes in the position, shape, and intensity of characteristic absorption bands, such as the amide I band (primarily reflecting peptide backbone vibrations) and methylene (B1212753) stretching bands (reflecting the order and fluidity of lipid acyl chains), can indicate peptide binding, insertion, and membrane perturbation.
Research on lactocin 705, a two-peptide bacteriocin, has utilized FTIR spectroscopy to investigate the interaction of its individual peptides (Lac705α and Lac705β) with dipalmitoylphosphatidylcholine (DPPC) liposomal membranes. These studies showed that Lac705α interacted with the interfacial region of the membrane, inducing dehydration, while Lac705β interacted with the hydrophobic core. This provided experimental evidence supporting a proposed mechanism where the two peptides might form a transmembrane oligomer. While these findings are for lactocin 705, they illustrate the utility of FTIR spectroscopy in elucidating the molecular interactions of bacteriocins with membranes. Specific FTIR studies focused solely on this compound were not found in the provided search results.
Liposome-Based Model Membrane Systems for Mechanistic Elucidation
Liposomes, artificially created spherical vesicles composed of lipid bilayers, are widely used as model membrane systems to study the interactions of peptides, including bacteriocins, with biological membranes. They offer a simplified yet physiologically relevant environment compared to complex biological membranes, allowing researchers to control lipid composition, size, and charge.
Different types of liposomes can be prepared, such as small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), and giant unilamellar vesicles (GUVs), each suitable for different types of studies invivochem.cn. By varying the lipid composition, researchers can mimic specific biological membranes (e.g., bacterial or mammalian) and investigate the influence of lipid headgroup charge, acyl chain length and saturation, and the presence of cholesterol on peptide binding and activity.
Liposome-based assays, often coupled with techniques like fluorescent dye leakage, SPR, or FTIR spectroscopy, enable the elucidation of the mechanisms by which bacteriocins interact with membranes, such as pore formation, carpet model mechanisms, or membrane thinning. For example, liposomes composed of POPC and POPG lipids are frequently used to model bacterial membranes due to their lipid composition. Studies on lactocin 705 have utilized DPPC liposomes to understand its interaction with zwitterionic membranes.
While liposome-based model membrane systems are invaluable for studying membrane-active peptides and are likely applicable to this compound, specific detailed research findings focused solely on this compound using these systems were not extensively available in the provided search results. Studies on related bacteriocins highlight the power of this approach in dissecting the molecular mechanisms of membrane interaction.
Frontier Research Directions and Biotechnological Potential of Lactocin S Academic Perspective
In-depth Elucidation of Undefined Functions of las Locus Genes
The biosynthesis of lactocin S is governed by genes located within the las locus on the L. sakei L45 plasmid pCIM1 nih.gov. This locus is organized into two divergently oriented operons: the nine-open reading frame (ORF) lasA-W operon and the bicistronic lasXY operon nih.govasm.orgnih.gov. The lasA-W operon contains the structural gene lasA, encoding pre-lactocin S, along with genes implicated in peptide export (lasT), dehydration and thioether bridge formation (lasM), and prepeptide processing (lasP) asm.orgnih.gov. While the functions of lasM, lasT, and lasP have been partially characterized through mutational analysis, which showed that insertional mutations in lasT or lasM abolish this compound production, the roles of the remaining five ORFs in the lasA-W operon remain largely undefined nih.gov.
Further upstream, the lasXY operon contains lasX, encoding a protein similar to Rgg-like regulators found in other Gram-positive bacteria, and lasY, which specifies an ABC transporter homolog with an currently obscure function nih.govasm.orgnih.gov. Research has demonstrated that LasX acts as a bifunctional transcriptional regulator, stimulating the expression of the lasA-W operon while repressing its own operon, lasXY nih.gov. Inactivation of lasX leads to a significant reduction in lasA mRNA levels and abolishes this compound production, highlighting its crucial role in regulating the biosynthetic genes nih.govnih.gov. The overlapping and divergently oriented promoters of the lasA-W and lasXY operons suggest a potential modulatory site for LasX-dependent expression asm.orgnih.gov.
Frontier research in this area aims to fully elucidate the specific functions of the currently undefined ORFs within the las locus. Techniques such as quantitative RT-PCR and band-shift analysis are being employed to investigate the interaction between LasX and its recognition sites in the lasX-lasA intergenic region nih.gov. A comprehensive understanding of the roles of all las locus genes is essential for manipulating this compound production and engineering novel variants.
Advanced Understanding of Enzymatic Post-Translational Modification Specificity and Efficiency
This compound undergoes extensive post-translational modifications (PTMs) to become biologically active annualreviews.org. These modifications include the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, followed by the Michael-type addition of cysteine residues to these dehydroamino acids, forming lanthionine (B1674491) and methyl-lanthionine rings annualreviews.orgacs.org. Uniquely, this compound also contains D-alanine residues, which are post-translationally converted from L-serines cabidigitallibrary.organnualreviews.orgresearchgate.net. This conversion involves dehydroalanine as an intermediate substrate, which is produced by a lantibiotic dehydratase (LanB or LanM), followed by hydrogenation catalyzed by a stereospecific reductase like LtnJ annualreviews.orgasm.org.
The lasM gene in the las operon is believed to be involved in these prepeptide modification processes nih.gov. However, the precise specificity and efficiency of the enzymes encoded by the las locus, particularly LasM, in catalyzing these complex modifications are areas of ongoing investigation. Understanding the substrate recognition and catalytic mechanisms of these enzymes is crucial for in vitro maturation of this compound and the potential production of modified peptides with altered properties oup.com.
Research focuses on characterizing the enzymatic machinery responsible for dehydration, cyclization, and D-alanine formation in this compound biosynthesis. Studies on related lantibiotic systems, such as the nisin modification machinery and the LtnJ reductase, provide insights into the potential mechanisms involved acs.orgasm.org. For instance, LtnJ has been shown to be a Dha-specific hydrogenase, converting Dha to D-alanine asm.org. Further research is needed to determine the specificities of the this compound modification enzymes towards different residues in the precursor peptide and the factors influencing their catalytic efficiency. This knowledge could facilitate the in vitro biosynthesis of this compound and the generation of novel analogs with desired PTM patterns.
High-Resolution Structural Biology of this compound in Complex with Target Components
Lantibiotics like this compound exert their antimicrobial activity primarily by interacting with and disrupting the bacterial cell membrane nih.govdairy-journal.org. Type A lantibiotics, which include this compound, are typically elongated and flexible molecules that are thought to have a membrane-disrupting, pore-forming mode of action nih.gov. While the general mechanism involves interaction with bacterial cell wall precursors like Lipid II, the specific details of how this compound interacts with its target components at a molecular level are not fully elucidated researchgate.net.
Obtaining high-resolution structural information of this compound, particularly in complex with its membrane target(s), is a critical frontier in understanding its mechanism of action. Structural techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM) have been employed for structural determination of lantibiotics and their interactions acs.orgresearchgate.netnih.govresearchgate.net. Although a full structure elucidation of this compound was yet to be reported as of some earlier studies, chemical synthesis has confirmed its initially proposed structure and the stereochemistry of its lanthionine residues nih.govacs.org.
Future research aims to determine the high-resolution 3D structure of this compound, both in isolation and in complex with components of the target bacterial membrane. This could involve using advanced NMR techniques in membrane mimetics or Cryo-EM to visualize the peptide-target interactions. Understanding the precise binding sites and conformational changes upon interaction will provide a detailed picture of how this compound exerts its bactericidal effect. This structural knowledge is invaluable for rational design efforts aimed at developing variants with improved activity or altered target specificity.
Rational Design and De Novo Engineering of this compound Variants with Tailored Activities
The understanding of this compound's structure, biosynthesis, and mechanism of action provides a foundation for the rational design and de novo engineering of variants with tailored activities cabidigitallibrary.orgfrontiersin.org. Rational design involves predicting beneficial mutations based on structure-function relationships, while de novo engineering aims to create novel peptides with desired properties frontiersin.orguniversidadeuropea.com.
Previous studies on lantibiotics have shown that modifications to the peptide sequence can lead to enhanced antimicrobial activity, altered target specificity, and improved stability cabidigitallibrary.orgfrontiersin.org. For example, replacing lanthionines with diaminopimelate in this compound analogs resulted in increased stability while retaining full biological activity frontiersin.orgacs.org. Similarly, single residue changes or modifications in other lantibiotics like nisin have generated variants with improved activity against clinically relevant strains and a widened antimicrobial spectrum frontiersin.org. Chemical synthesis methods have been employed to produce enhanced lantibiotic analogs, bypassing the limitations of natural modification machinery frontiersin.orgsemanticscholar.org.
Frontier research in this area involves utilizing computational modeling and simulation tools to predict the effects of amino acid substitutions or modifications on this compound structure, stability, and activity universidadeuropea.com. Based on these predictions, variants can be generated through site-directed mutagenesis of the lasA gene or by chemical synthesis cabidigitallibrary.orgnih.govfrontiersin.org. De novo engineering approaches could explore novel peptide sequences inspired by the this compound scaffold but with designed modifications to enhance specific properties, such as increased potency against particular pathogens, reduced susceptibility to resistance mechanisms, or improved pharmacokinetic properties. The synthesis and testing of these engineered variants are crucial steps in developing next-generation antimicrobial peptides based on the this compound framework.
Investigations into this compound's Role in Microbial Community Dynamics and Interspecies Interactions
This compound is produced by Lactobacillus sakei, a bacterium commonly found in fermented foods and the microbiota of various environments asm.org. Bacteriocins like this compound play a significant role in shaping microbial communities by inhibiting the growth of competing microorganisms mdpi.compreprints.org. Understanding the ecological role of this compound in the context of complex microbial communities and its impact on interspecies interactions is a growing area of research preprints.orgfrontiersin.orgfems-microbiology.orgresearchgate.netnih.gov.
Investigations are needed to determine how this compound production by L. sakei influences the composition and dynamics of microbial communities in its natural habitat, such as fermented meats or the gut microbiome. This involves studying the spectrum of activity of this compound against various bacterial species within these communities and assessing how its presence affects microbial diversity and stability dairy-journal.orguobaghdad.edu.iq.
Q & A
Q. What are the structural characteristics of lactocin S, and how do they influence its antimicrobial activity?
this compound is a lantibiotic containing post-translational modifications such as thioether crosslinks formed by dl-lanthionine residues. These structural features enhance stability and target specificity. To analyze its structure:
- Use solid-phase peptide synthesis with dl-lanthionine incorporation .
- Employ nuclear magnetic resonance (NMR) or mass spectrometry to verify crosslinks and tertiary structure.
- Correlate structural features with activity via minimum inhibitory concentration (MIC) assays against target pathogens (e.g., Gardnerella vaginalis) .
Q. What in vitro models are suitable for studying this compound’s mechanism of action?
- Membrane disruption assays : Measure ATP efflux (e.g., using luciferase-based ATP detection) to quantify cytoplasmic membrane damage .
- Proton motive force (PMF) dissipation : Use fluorescent probes like DiSC3(5) to monitor changes in membrane potential .
- Transmission electron microscopy (TEM) : Visualize physical damage to bacterial membranes (e.g., pore formation, cytoplasmic leakage) .
Q. How can researchers optimize this compound synthesis for reproducibility?
- Solid-phase peptide synthesis : Ensure precise cyclization of lanthionine residues using orthogonal protection strategies .
- Quality control : Validate purity via thin-layer chromatography (TLC) and HPLC , and confirm bioactivity at each synthesis stage .
Advanced Research Questions
Q. How do contradictory findings about this compound’s spectrum of activity arise, and how can they be resolved?
Contradictions may stem from:
- Strain-specific variations : Test this compound against diverse clinical isolates of target pathogens (e.g., Gardnerella spp.) and control strains.
- Experimental conditions : Standardize pH, temperature, and culture media to mimic in vivo environments (e.g., vaginal microbiota models) .
- Data normalization : Use internal controls (e.g., ATP levels in untreated cells) to account for batch-to-batch variability .
Q. What methodological challenges exist in translating in vitro this compound efficacy to in vivo models?
- Host-microbe interactions : Design animal models (e.g., murine vaginal colonization) to assess this compound stability in mucosal environments .
- Dosage optimization : Conduct pharmacokinetic studies to determine effective concentrations without disrupting commensal flora .
- Synergy testing : Combine this compound with non-thermal plasma (NTP) or other bacteriocins to enhance efficacy (e.g., measure log-fold reduction in pathogen load) .
Q. How can researchers address discrepancies in this compound’s resistance development profiles?
- Long-term exposure assays : Serial passage target pathogens in sub-inhibitory this compound concentrations to monitor resistance mutations .
- Genomic analysis : Use whole-genome sequencing to identify mutations in membrane biosynthesis genes (e.g., mprF, dltABCD) linked to resistance .
- Combination therapies : Test this compound with antibiotics or efflux pump inhibitors to delay resistance .
Methodological Frameworks for Experimental Design
How to formulate a PICOT-style research question for this compound studies?
- Population (P) : Specific pathogen (e.g., Gardnerella vaginalis).
- Intervention (I) : this compound at defined MIC.
- Comparison (C) : Nisin or conventional antibiotics.
- Outcome (O) : Log reduction in bacterial viability.
- Time (T) : 24-hour exposure period. Example: “In G. vaginalis (P), does this compound (I) compared to metronidazole (C) reduce biofilm formation (O) within 24 hours (T)?” .
Q. What statistical approaches are critical for analyzing this compound dose-response data?
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50 values.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound vs. nisin vs. combinations) .
- Survival analysis : Use Kaplan-Meier plots for time-kill assays .
Tables for Key Data Interpretation
| Parameter | This compound | Nisin | Reference |
|---|---|---|---|
| MIC (μg/mL) | 2.5–5.0 | 1.0–2.5 | |
| PMF Dissipation | Complete | Complete | |
| ATP Efflux | Yes | No (Hydrolysis) | |
| Synergy with NTP | Not tested | 6-fold reduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
